molecular formula C19H15BrN6O2 B6509926 N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 863018-95-5

N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B6509926
CAS No.: 863018-95-5
M. Wt: 439.3 g/mol
InChI Key: ZYUHHXXBJISQPN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a triazolopyrimidine-based acetamide derivative characterized by a 4-bromophenyl acetamide moiety and a 4-methylphenyl substituent on the triazolo[4,5-d]pyrimidin-7-one core. The bromophenyl and methylphenyl groups confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O2/c1-12-2-8-15(9-3-12)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUHHXXBJISQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS Number: 863018-95-5) is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN6O2C_{19}H_{15}BrN_{6}O_{2} with a molecular weight of 439.3 g/mol. The structure features a brominated phenyl group and a triazolopyrimidine moiety that is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity :
    • A study evaluated the antibacterial and antifungal properties of related triazolopyrimidine derivatives. Compounds demonstrated moderate to good activity against various bacterial strains and fungi using the microbroth dilution method. Notably, some derivatives were effective against Mycobacterium tuberculosis and phytopathogenic bacteria such as Xanthomonas oryzae .
  • Anticancer Potential :
    • Triazolopyrimidine derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation .

Antimicrobial Studies

A comprehensive evaluation was conducted on the synthesized triazolopyrimidine derivatives for their antimicrobial efficacy. The results are summarized in Table 1.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli16 µg/mL
3Candida albicans64 µg/mL
4Mycobacterium tuberculosis8 µg/mL

Note: The MIC values indicate the lowest concentration of the compound that inhibits microbial growth.

Case Studies

In one significant case study involving a series of synthesized triazolopyrimidine derivatives:

  • Objective : To assess the antimicrobial activity against common pathogens.
  • Methodology : The compounds were tested using both disc diffusion and broth microdilution methods.
  • Findings : Several compounds exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria. The most effective compound showed an MIC comparable to conventional antibiotics .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The triazolopyrimidine scaffold is shared among several derivatives, with variations in substituents leading to differences in physicochemical and pharmacological profiles. Key analogs include:

Table 1: Structural Analogues of the Target Compound
Compound Name Core Structure R₁ (Triazolo Substituent) R₂ (Acetamide Substituent) Key Modifications
N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide (Target) Triazolo[4,5-d]pyrimidin-7-one 4-methylphenyl 4-bromophenyl Reference compound
N-(4-fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Triazolo[4,5-d]pyrimidin-7-one 4-methylphenyl 4-fluorobenzyl Sulfanyl linker, fluorobenzyl group
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide Triazolo[4,5-d]pyrimidin-7-one Benzyl 2-chlorophenylmethyl Benzyl R₁, chlorophenylmethyl R₂

Key Observations :

  • The target compound features a bromophenyl acetamide group, which enhances electron-withdrawing effects compared to fluorobenzyl or chlorophenylmethyl groups .
  • Substitution at R₁ (4-methylphenyl vs. benzyl) impacts steric bulk and lipophilicity. Benzyl groups (as in ) increase hydrophobicity, while methylphenyl retains moderate solubility .

Insights :

  • The target compound’s synthesis likely employs caesium carbonate and DMF for acetamide coupling, similar to methods in .
  • Higher yields in (70%) may reflect optimized thiol coupling, whereas benzyl alkylation in results in lower yields due to steric hindrance .

Spectroscopic Characterization

NMR spectroscopy is critical for structural elucidation. Key differences in chemical shifts highlight substituent effects.

Table 3: Selected ¹H NMR Chemical Shifts (ppm) Comparison
Proton Position Target Compound Compound Compound Notes
Acetamide CH₂ 4.21 (s) 3.98 (s) 4.15 (s) Deshielding in due to sulfanyl
Aromatic H (R₁) 7.32–7.45 (m) 7.25–7.40 (m) 7.50–7.65 (m) Electron-withdrawing groups shift upfield
Triazole H 8.05 (s) 8.12 (s) 8.00 (s) Minimal core variation

Data adapted from .

Analysis :

  • The sulfanyl group in deshields the acetamide CH₂ (3.98 ppm vs. 4.21 ppm in the target) .
  • Aromatic protons in are downfield (7.50–7.65 ppm) due to the electron-withdrawing chloro substituent .

Physicochemical and ADMET Properties

Substituents influence log P, solubility, and bioavailability.

Table 4: Predicted ADMET Properties*
Compound log P Solubility (mg/mL) CYP2D6 Inhibition Reference
Target Compound 2.8 0.12 Moderate
2.5 0.25 Low
3.4 0.08 High

*Calculated using equation (4) from , accounting for diverse substituents.

Key Findings :

  • The target compound exhibits moderate lipophilicity (log P 2.8), balancing membrane permeability and solubility .
  • ’s high log P (3.4) correlates with poor solubility, limiting bioavailability .
  • The sulfanyl group in enhances solubility (0.25 mg/mL) but reduces CYP2D6 inhibition risk .

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